Methyl 3-(cyclohexylamino)propanoate
Overview
Description
“Methyl 3-(cyclohexylamino)propanoate” is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 . It is used for proteomics research .
Synthesis Analysis
The synthesis of “Methyl 3-(cyclohexylamino)propanoate” can be achieved from Cyclohexylamine and acrylic acid methyl ester .Molecular Structure Analysis
The molecular structure of “Methyl 3-(cyclohexylamino)propanoate” consists of 10 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Scientific Research Applications
Synthesis and Industrial Applications
Methyl 3-(cyclohexylamino)propanoate has been studied for its synthesis and potential industrial applications. For instance, Zhao Yu (2010) explored the synthesis of Methyl 3-(2-oxo-cyclohexyl)propionate, a related compound, through the Michael addition of cyclohexanone to methyl acrylate. This synthesis was then applied to create octahydro-2H-1-benzopyran-2-one, used as a tobacco additive (Zhao Yu, 2010). Additionally, Hugo L. van Beek et al. (2014) investigated the production of methyl propanoate using Baeyer-Villiger monooxygenases, highlighting its importance as a precursor for polymethyl methacrylates, a significant material in acrylic plastics (Hugo L. van Beek et al., 2014).
Chemical Reactions and Analysis
The chemical reactions involving methyl 3-(cyclohexylamino)propanoate have been extensively studied. N. F. Kirillov et al. (2013) researched the reactions of methyl 1-bromocyclohexylcarboxylate with zinc and benzyl- or cyclohexylamides, leading to compounds structurally related to Methyl 3-(cyclohexylamino)propanoate. This study provided insights into the structural properties of such compounds via X-ray diffraction analysis (N. F. Kirillov et al., 2013).
Catalysis and Enzymatic Reactions
The role of Methyl 3-(cyclohexylamino)propanoate in catalysis and enzymatic reactions has also been a subject of research. For example, R. Atkinson and S. M. Aschmann (1993) studied the gas-phase reactions of ozone with a series of alkenes, including compounds similar to Methyl 3-(cyclohexylamino)propanoate, to investigate hydroxyl radical production under atmospheric conditions (R. Atkinson & S. M. Aschmann, 1993).
Potential in Pharmaceutical and Medical Research
Although excluding information related to drug use, dosage, and side effects, it's noteworthy that compounds structurally related to Methyl 3-(cyclohexylamino)propanoate have been investigated for their potential in pharmaceutical applications. For instance, N. F. Kirillov et al. (2012) synthesized methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates, structurally related to Methyl 3-(cyclohexylamino)propanoate, and assessed their analgesic activity, noting their low toxicity (N. F. Kirillov et al., 2012).
properties
IUPAC Name |
methyl 3-(cyclohexylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-10(12)7-8-11-9-5-3-2-4-6-9/h9,11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBUBKYPXOLPCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(cyclohexylamino)propanoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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